molecular formula C6H11N3 B2548872 2-(1H-Imidazol-1-yl)-N-methylethanamine CAS No. 106891-44-5

2-(1H-Imidazol-1-yl)-N-methylethanamine

Cat. No. B2548872
Key on ui cas rn: 106891-44-5
M. Wt: 125.175
InChI Key: UUHRZOGUDROUKQ-UHFFFAOYSA-N
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Patent
US08557979B2

Procedure details

1-[2-(N-methylamino)ethyl]imidazole was synthesized from the mesylate of 2-(N-Boc-N-methylamono)ethanol, which was allowed to react with imidazole in the presence of LiHMDS. The starting material was prepared by selective protection of amino group with Boc-anhydride in the presence of Al2O3 according to the procedure described in literature (Yadar, V. K.; Ganesh Babu, K. J. Org. Chem. 2004, 69, 577-580).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-(N-Boc-N-methylamono)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Boc-anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([O-])(=O)(=O)C.[NH:6]1[CH:10]=[CH:9][N:8]=[CH:7]1.[Li+].C[Si]([N-][Si](C)(C)C)(C)C>>[CH3:7][NH:6][CH2:10][CH2:9][N:6]1[CH:10]=[CH:9][N:8]=[CH:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(C)(=O)(=O)[O-]
Name
2-(N-Boc-N-methylamono)ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Step Three
Name
Boc-anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNCCN1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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